An In-depth Technical Guide to Azido-PEG3-azide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Azido-PEG3-azide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG3-azide, also known as 1,8-diazido-3,6-dioxaoctane, is a homobifunctional crosslinking reagent widely employed in bioconjugation, drug delivery, and proteomics. Its structure features two terminal azide (B81097) groups separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer. This symmetrical design allows for the straightforward linkage of two molecules possessing alkyne or other azide-reactive functionalities through "click chemistry" reactions. The PEG spacer enhances the solubility of the resulting conjugates in aqueous environments and reduces potential steric hindrance. This guide provides a comprehensive overview of the properties of Azido-PEG3-azide, detailed experimental protocols for its use, and visualizations of relevant workflows.
Core Properties of Azido-PEG3-azide
Azido-PEG3-azide is a versatile chemical tool with well-defined physical and chemical properties that make it suitable for a range of bioconjugation applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₆N₆O₃ | [1][2] |
| Molecular Weight | 244.25 g/mol | [1] |
| CAS Number | 101187-39-7 | [1][2] |
| Alternate Names | 1,8-diazido-3,6-dioxaoctane, 1,2-Bis(2-azidoethoxy)ethane | [3] |
| Appearance | Colorless to yellowish oil/liquid | [4] |
| Purity | Typically >95% | [2] |
Solubility and Stability
| Property | Details | Reference(s) |
| Solubility | Good solubility in water and most organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile. A stock solution of 100 mg/mL in DMSO is achievable with sonication. | [4][5][6] |
| Storage | Store at -20°C for long-term stability (up to 24 months). Can be transported at room temperature for up to 3 weeks. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month. It is recommended to desiccate for storage. | [5][6] |
Key Applications and Reaction Mechanisms
The primary utility of Azido-PEG3-azide lies in its ability to participate in click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, specificity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used for bioconjugation, including the labeling of proteins, nucleic acids, and other biomolecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and organisms.
PROTAC Synthesis
Azido-PEG3-azide is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker in Azido-PEG3-azide provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8]
Experimental Protocols
The following are representative protocols for the use of Azido-PEG3-azide in bioconjugation. Optimization may be required for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Crosslinking
This protocol describes the crosslinking of two alkyne-modified proteins using Azido-PEG3-azide.
Materials:
-
Alkyne-modified Protein A
-
Alkyne-modified Protein B
-
Azido-PEG3-azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Azido-PEG3-azide in DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Alkyne-modified Protein A and Alkyne-modified Protein B in PBS to a final concentration of 1-5 mg/mL each.
-
Add Azido-PEG3-azide to the protein solution to a final concentration that is in 10-20 fold molar excess to the total protein concentration.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines the crosslinking of two different cell surface proteins that have been labeled with different cyclooctyne-modified antibodies.
Materials:
-
Antibody A conjugated to a cyclooctyne (e.g., DBCO)
-
Antibody B conjugated to a cyclooctyne (e.g., DBCO)
-
Azido-PEG3-azide
-
Cells expressing the target antigens for Antibody A and Antibody B
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope for analysis
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in cold PBS at a concentration of 1 x 10⁶ cells/mL.
-
-
Antibody Incubation:
-
Incubate the cells with the DBCO-conjugated Antibody A and Antibody B at a concentration of 1-10 µg/mL for 30-60 minutes on ice.
-
Wash the cells three times with cold PBS to remove unbound antibodies.
-
-
Crosslinking Reaction:
-
Resuspend the antibody-labeled cells in PBS.
-
Add Azido-PEG3-azide to the cell suspension to a final concentration of 50-100 µM.
-
Incubate for 1-2 hours at room temperature or 37°C.
-
-
Washing and Analysis:
-
Wash the cells three times with cold PBS to remove excess Azido-PEG3-azide.
-
Analyze the crosslinking of the two cell populations by flow cytometry or fluorescence microscopy, depending on the labels used on the antibodies.
-
Mandatory Visualizations
Experimental Workflow: Solid-Phase PROTAC Synthesis
Caption: Workflow for the solid-phase synthesis of PROTACs using an azide-functionalized PEG linker.
Logical Relationship: Protein-Protein Crosslinking
Caption: Logical diagram illustrating the crosslinking of two alkyne-modified proteins using Azido-PEG3-azide.
Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup.
References
- 1. Azido-PEG3-azide - MedChem Express [bioscience.co.uk]
- 2. precisepeg.com [precisepeg.com]
- 3. scbt.com [scbt.com]
- 4. Azido-PEG3-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]



